molecular formula C7H8BrFN2 B13946283 4-Bromo-6-fluoro-N1-methylbenzene-1,2-diamine

4-Bromo-6-fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B13946283
M. Wt: 219.05 g/mol
InChI Key: IIUOPZBHSUDXGR-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzenediamine, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and fluorine are introduced to the benzene ring. The methylation of the amine group can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenediamines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methyl group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoro-N1-methyl-1,2-benzenediamine
  • 5-Bromo-3-fluoro-1,2-benzenediamine
  • 3-Fluoro-N2-methyl-1,2-benzenediamine

Uniqueness

5-Bromo-3-fluoro-N2-methyl-1,2-benzenediamine is unique due to the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-3-fluoro-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H8BrFN2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,10H2,1H3

InChI Key

IIUOPZBHSUDXGR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)N

Origin of Product

United States

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